Cas no 2228503-78-2 (ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate)

Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a sulfamoyl-functionalized piperidine derivative with potential applications in medicinal chemistry and drug development. Its structure combines a piperidine core with a sulfamoylmethyl group, offering versatility as a synthetic intermediate or pharmacophore. The ethyl carboxylate moiety enhances solubility and reactivity, facilitating further derivatization. The sulfamoyl group may contribute to biological activity, particularly in enzyme inhibition or receptor modulation. This compound is valuable for researchers exploring novel bioactive molecules, particularly in CNS-targeted or sulfonamide-based therapeutics. Its well-defined structure allows for precise modifications, making it a useful building block in organic synthesis and pharmaceutical research. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate structure
2228503-78-2 structure
商品名:ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
CAS番号:2228503-78-2
MF:C9H18N2O4S
メガワット:250.315221309662
CID:6111084
PubChem ID:165857479

ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
    • 2228503-78-2
    • EN300-1988865
    • インチ: 1S/C9H18N2O4S/c1-2-15-9(12)11-5-3-8(4-6-11)7-16(10,13)14/h8H,2-7H2,1H3,(H2,10,13,14)
    • InChIKey: QARIZCOUGCXJAD-UHFFFAOYSA-N
    • ほほえんだ: S(CC1CCN(C(=O)OCC)CC1)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 250.09872823g/mol
  • どういたいしつりょう: 250.09872823g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 328
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1988865-1g
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
2228503-78-2
1g
$1070.0 2023-09-16
Enamine
EN300-1988865-10g
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
2228503-78-2
10g
$4606.0 2023-09-16
Enamine
EN300-1988865-5g
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
2228503-78-2
5g
$3105.0 2023-09-16
Enamine
EN300-1988865-5.0g
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
2228503-78-2
5g
$3105.0 2023-06-01
Enamine
EN300-1988865-0.1g
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
2228503-78-2
0.1g
$943.0 2023-09-16
Enamine
EN300-1988865-0.5g
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
2228503-78-2
0.5g
$1027.0 2023-09-16
Enamine
EN300-1988865-0.05g
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
2228503-78-2
0.05g
$900.0 2023-09-16
Enamine
EN300-1988865-0.25g
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
2228503-78-2
0.25g
$985.0 2023-09-16
Enamine
EN300-1988865-2.5g
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
2228503-78-2
2.5g
$2100.0 2023-09-16
Enamine
EN300-1988865-1.0g
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
2228503-78-2
1g
$1070.0 2023-06-01

ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate 関連文献

Related Articles

ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylateに関する追加情報

Introduction to Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (CAS No. 2228503-78-2)

Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (CAS No. 2228503-78-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural framework, has been explored for its potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules.

The molecular structure of Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate consists of a piperidine ring substituted with a sulfamoyl group and an ethyl ester moiety. This configuration imparts distinct chemical properties that make it a valuable intermediate in the construction of more complex pharmacophores. The presence of the sulfamoyl group enhances the compound's reactivity, enabling it to participate in various chemical transformations that are crucial for drug discovery.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target neurological and inflammatory disorders. The piperidine scaffold is particularly relevant in this context, as it is a common motif found in many bioactive compounds. Studies have demonstrated that piperidine derivatives exhibit a wide range of biological activities, including antihypertensive, anti-inflammatory, and antimicrobial effects. The introduction of a sulfamoyl group further modulates these properties, making Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate a promising candidate for further investigation.

One of the most compelling aspects of Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is its potential role as a building block for the synthesis of sulfonamide-based drugs. Sulfonamides are a class of heterocyclic compounds that have been widely used in medicine due to their broad spectrum of biological activities. They are known to interact with various biological targets, including enzymes and receptors, thereby modulating cellular processes. The sulfamoyl moiety in Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate provides a direct route to accessing these pharmacophores, facilitating the design of novel sulfonamide derivatives with enhanced therapeutic potential.

Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in drug design. By leveraging computational tools, researchers can predict the binding affinity and specificity of Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate to biological targets. These studies have revealed that modifications to the piperidine ring and sulfamoyl group can significantly influence the compound's interactions with proteins and enzymes. This information is crucial for optimizing the structure-activity relationships (SAR) of potential drug candidates.

The synthesis of Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, esterification processes, and cyclization techniques. Each step must be meticulously controlled to avoid side products and impurities that could compromise the final product's quality.

In addition to its pharmaceutical applications, Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate has shown promise in materials science and industrial chemistry. Its unique structural features make it a suitable candidate for developing novel polymers and functional materials. For instance, the sulfamoyl group can be used to introduce specific functionalities into polymer backbones, enhancing their thermal stability and mechanical properties.

The growing demand for high-quality intermediates in pharmaceutical manufacturing has also driven interest in scalable synthesis methods for Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. Process optimization techniques are being employed to improve reaction efficiency and reduce costs without compromising product integrity. Continuous flow chemistry, for example, has emerged as a powerful tool for synthesizing complex molecules with high precision and reproducibility.

The safety and environmental impact of chemical processes are increasingly important considerations in modern research. Efforts are being made to develop greener synthetic routes for compounds like Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, minimizing waste generation and reducing reliance on hazardous reagents. Solvent-free reactions and biocatalytic methods are among the innovative approaches being explored to achieve these goals.

In conclusion, Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (CAS No. 2228503-78-2) represents a versatile compound with significant potential across multiple domains of chemistry and medicine. Its unique structural features make it an invaluable intermediate for drug discovery, while its broader applications in materials science highlight its versatility. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing both pharmaceutical innovation and industrial chemistry.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.